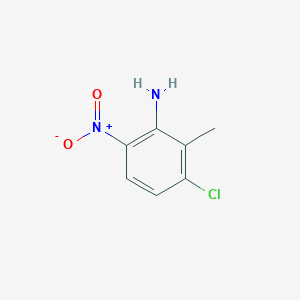

3-Chloro-2-methyl-6-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPIXTGBHCYNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513790 | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-59-2 | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-2-methyl-6-nitroaniline

CAS Number: 51123-59-2

This technical guide provides a comprehensive overview of 3-Chloro-2-methyl-6-nitroaniline, a key chemical intermediate relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses its applications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 51123-59-2 | [4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1][2] |

| Appearance | Orange crystalline powder | [3] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general understanding of its synthesis can be derived from established chemical principles and synthetic routes for analogous compounds. A plausible synthetic route would involve the nitration of 3-chloro-2-methylaniline. The introduction of a nitro group onto the aniline ring is a standard electrophilic aromatic substitution reaction.

A generalized experimental workflow for such a synthesis is proposed below.

Experimental Protocol: A General Approach

The following is a generalized protocol based on the synthesis of similar nitroaniline compounds. Note: This protocol is illustrative and requires optimization and validation in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methylaniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.

-

Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product. Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the solution is basic.

-

Isolation: Isolate the crude product by vacuum filtration and wash it with cold water to remove any inorganic impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure this compound.

Applications in Drug Development

Aromatic amines and nitroaromatic compounds are important structural motifs in many pharmaceuticals. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The presence of three distinct functional groups (amino, chloro, and nitro) on the benzene ring allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.

While specific drugs synthesized directly from this compound are not prominently documented, its structural analogs are known to be precursors to compounds with a range of therapeutic applications, including kinase inhibitors for cancer therapy. The aniline group can be acylated or used in coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the chloro group can be substituted via nucleophilic aromatic substitution.

The general workflow for utilizing an intermediate like this compound in a drug discovery program is depicted below.

Conclusion

This compound, identified by the CAS number 51123-59-2, is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its multifunctional nature allows for diverse chemical modifications, making it a valuable starting material for the synthesis of novel compounds. While detailed experimental data and specific applications in marketed drugs are not extensively documented in publicly available literature, the foundational information provided in this guide serves as a valuable resource for scientists and professionals working in related fields. Further research into the synthetic routes and biological activities of derivatives of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-Chloro-2-methyl-6-nitroaniline (CAS No. 51123-59-2). Due to the limited availability of published experimental data for this specific isomer, this document consolidates available information and presents predicted properties and potential synthetic and analytical methodologies based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a chloro, a methyl, an amino, and a nitro group. Its specific substitution pattern suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. This document outlines its fundamental chemical and physical properties, safety information, and proposed experimental protocols.

Chemical and Physical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 51123-59-2 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Physical Description | Orange crystalline powder | Commercial supplier |

| Boiling Point (Predicted) | 337.9 ± 37.0 °C | [2][3] |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [2][3] |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound have not been found in a comprehensive search of scientific literature. However, based on established organic chemistry principles and known reactions for similar compounds, plausible methodologies are proposed below.

Proposed Synthesis

A potential synthetic route to this compound could involve the nitration of 3-chloro-2-methylaniline. This approach is a common method for the introduction of a nitro group onto an aromatic ring.

Reaction: Nitration of 3-chloro-2-methylaniline.

Reagents and Materials:

-

3-chloro-2-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-methylaniline in a sufficient amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to maintain a low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 3-chloro-2-methylaniline, ensuring the temperature of the reaction mixture is kept low (typically between 0 and 10 °C) to control the reaction and minimize side products.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the product from the aqueous layer using an appropriate organic solvent.

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Disclaimer: This is a proposed synthesis protocol and has not been experimentally validated. Reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized.

Caption: Proposed synthesis workflow for this compound.

Proposed Analytical Methods

For the quantitative analysis of this compound, standard chromatographic techniques would be applicable.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is generally suitable for aromatic compounds.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Quantification: An external standard calibration curve would be constructed using certified reference standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column would likely provide good separation.

-

Carrier Gas: Helium is typically used.

-

Injection: A split/splitless injector would be appropriate.

-

Oven Program: A temperature gradient would be optimized to ensure good separation from any impurities or starting materials.

-

Detection: Mass spectrometry would provide both quantification and structural confirmation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar nitroanilines and chloroanilines should be strictly followed. These compounds are generally considered hazardous.

General Hazards:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Potentially harmful to aquatic life.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place.

Biological Activity

There is currently no published information regarding the specific biological activity or the involvement of this compound in any signaling pathways. Research in this area would be necessary to elucidate its pharmacological or toxicological profile.

Caption: Logical relationships of this compound's properties.

Conclusion

This compound is a chemical compound with limited currently available experimental data. This guide has consolidated the known information and provided predicted properties and potential experimental methodologies to aid researchers. Further experimental work is necessary to fully characterize this compound's physical, chemical, and biological properties.

References

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-2-methyl-6-nitroaniline (C₇H₇ClN₂O₂). This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals, herbicides, and dyes.[1] This document details its chemical and physical properties, provides insights into its spectroscopic characteristics, and outlines a key synthetic pathway. The information presented is intended to support research and development activities requiring this versatile chemical building block.

Molecular Structure and Identification

This compound is a substituted aromatic amine. The core structure consists of a benzene ring functionalized with an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), and a nitro group (-NO₂). The specific arrangement of these substituents dictates its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 51123-59-2[1] |

| Molecular Formula | C₇H₇ClN₂O₂[1] |

| Molecular Weight | 186.59 g/mol [1] |

| Canonical SMILES | CC1=C(C=CC(=C1N)--INVALID-LINK--[O-])Cl[1] |

| InChI Key | ZFPIXTGBHCYNRN-UHFFFAOYSA-N[1] |

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely reported. However, based on its chemical structure and data for related compounds, it is expected to be a solid at room temperature. For the related precursor, 3-chloro-2-methylaniline, the following properties are reported:

| Property | Value for 3-Chloro-2-methylaniline |

| Boiling Point | 115-117 °C at 10 mmHg; 241 °C at 760 mmHg |

| Melting Point | 2 °C |

| Density | 1.185 g/mL at 25 °C |

Note: This data is for a related precursor and should be used as an estimation for this compound with caution.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the four different substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative groups (Cl, NO₂) appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are anticipated around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂), the chloro group (Cl), and other characteristic fragments.

Synthesis

A primary route for the synthesis of this compound involves the chlorination of 2-methyl-6-nitroaniline. An alternative conceptual pathway is the nitration of 3-chloro-2-methylaniline. Below is a detailed experimental protocol for a related synthesis which can be adapted.

Synthesis of a Related Compound: 2-Chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline

This multi-step, one-pot reaction provides a framework for the types of reactions involved in the synthesis of substituted anilines.

Experimental Protocol:

-

Diazotization: In a 250 ml round-bottom flask maintained at 0°C, combine 3-chloro-5-methyl-4-nitroaniline (4.663g, 25mmol), 5 ml of water, and 20 ml of diluted sulfuric acid. The diluted sulfuric acid is prepared by adding 5 ml of concentrated H₂SO₄ (92mmol) to water. The reaction mixture is stirred for 10 minutes. A solution of sodium nitrite (NaNO₂) (1.863g, 27mmol) dissolved in 15 ml of water is then added slowly. The mixture is stirred for an additional 30 minutes at the same temperature.

-

Reduction of the Diazo Group: To the reaction mixture, 15 ml of a 50% aqueous solution of hypophosphorous acid (H₃PO₂) (164mmol) is added, and the mixture is stirred at 0°C for 3 hours.

-

Reduction of the Nitro Group: The temperature is slowly raised to 90°C, and iron powder (4.90g, 87.5mmol) is added in portions over approximately 1 hour. The reaction is then maintained at this temperature for 3 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered while hot. The filtrate is cooled and then extracted three times with 20 ml portions of dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the crude product. The pure product is obtained by column chromatography.

Logical Workflow for a Potential Synthesis

As no specific biological signaling pathways involving this compound have been identified in the literature, a diagram illustrating a potential synthetic workflow is provided below. This diagram outlines the logical steps from a common starting material to the target molecule.

Caption: A potential synthetic pathway for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules. Its utility stems from the presence of multiple reactive sites that can be selectively modified.

-

Pharmaceuticals: It is a key building block in the synthesis of certain kinase inhibitors, such as Dasatinib, which is used in cancer therapy.[1]

-

Agrochemicals: This compound serves as a precursor for the development of novel herbicides.[1]

-

Dyes and Pigments: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes.[1]

Safety Information

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically important molecule with a diverse range of applications. This technical guide has provided a summary of its molecular structure, key identifiers, and potential synthetic routes. While detailed experimental data on its physicochemical and spectroscopic properties are limited, this document serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize this versatile chemical intermediate.

References

Synthesis of 3-Chloro-2-methyl-6-nitroaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a potential synthesis pathway for 3-chloro-2-methyl-6-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process commencing with the nitration of 2-methylaniline (o-toluidine), followed by the selective chlorination of the resulting 2-methyl-6-nitroaniline intermediate. This pathway leverages common and well-established organic reactions to achieve the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-nitroaniline

The initial step involves the nitration of 2-methylaniline. To control the regioselectivity and mitigate side reactions, the amino group is first protected via acetylation.

Experimental Protocol:

-

Acetylation of 2-Methylaniline: In a reaction vessel, 2-methylaniline is dissolved in acetic anhydride. The reaction is typically carried out at room temperature with stirring. The completion of the acetylation can be monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride is quenched, and the N-acetyl-2-methylaniline is isolated.

-

Nitration of N-acetyl-2-methylaniline: The acetylated intermediate is then subjected to nitration. A mixture of nitric acid and sulfuric acid is commonly employed as the nitrating agent. The reaction temperature is carefully controlled, often kept below 0°C, to prevent over-nitration and ensure the desired regioselectivity. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.

-

Hydrolysis of the Acetyl Group: The resulting N-acetyl-2-methyl-6-nitroaniline is then hydrolyzed to remove the acetyl protecting group. This is typically achieved by heating the compound in an acidic or basic aqueous solution. After hydrolysis, the 2-methyl-6-nitroaniline product is isolated, purified, and characterized. A study has shown that this two-step process of acetylation followed by nitration can result in a yield of 59.4% with a purity of up to 99.68%.[1]

Step 2: Synthesis of this compound

The second key step is the chlorination of the 2-methyl-6-nitroaniline intermediate. This reaction introduces a chlorine atom at the 3-position of the aromatic ring.

Experimental Protocol:

A plausible method for the chlorination of an activated aniline derivative involves the use of a chlorinating agent in a suitable solvent. For deactivated anilines, specific conditions are required. A convenient procedure for the chlorination of deactivated anilines has been described, which could be adapted for this synthesis.[2]

-

Chlorination Reaction: 2-Methyl-6-nitroaniline is dissolved in an appropriate solvent, such as a chlorinated hydrocarbon or an alcohol. A chlorinating agent, for instance, N-chlorosuccinimide (NCS) or sulfuryl chloride, is added portion-wise to the solution. The reaction temperature is monitored and controlled. The progress of the reaction can be followed by TLC or gas chromatography (GC).

-

Work-up and Purification: Upon completion of the reaction, the reaction mixture is worked up to remove the solvent and any unreacted reagents. This may involve washing with aqueous solutions to remove acidic byproducts. The crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data associated with the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methylaniline | C₇H₉N | 107.15 | -14 |

| 2-Methyl-6-nitroaniline | C₇H₈N₂O₂ | 152.15 | 93-96[3] |

| This compound | C₇H₇ClN₂O₂ | 186.60 | Not available |

Visualization of the Synthesis Pathway

The logical flow of the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis pathway for this compound.

References

In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Chloro-2-methyl-6-nitroaniline. The information is curated for professionals in research and development who require accurate and detailed data for applications in medicinal chemistry, material science, and other scientific disciplines.

Chemical Identity and Structure

This compound is an aromatic organic compound. Its structure consists of an aniline ring substituted with a chlorine atom, a methyl group, and a nitro group at specific positions.

-

IUPAC Name: this compound

-

CAS Number: 51123-59-2

The structural arrangement of its functional groups is crucial in determining its chemical reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that experimentally determined values for several of these properties are not widely available in the public literature.

| Property | Value | Source |

| Appearance | Orange crystalline powder | |

| Yellow powder | ||

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 186.60 g/mol | [1][2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Moderately soluble in organic solvents, less soluble in water |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are generalized, standard laboratory protocols for determining the physical properties of solid organic compounds. These methods are applicable for the characterization of this and similar molecules.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point (for solids that can be sublimed or melted without decomposition)

This protocol is generally for liquids but can be adapted for low-melting solids.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube or oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide insights into the polarity of the compound.

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in that specific solvent. This process is repeated with a range of solvents of varying polarities.

Logical Relationships in Property Determination

The determination of the physical properties of a compound like this compound follows a logical workflow, starting from basic identification to more detailed characterization.

References

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-methyl-6-nitroaniline for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-methyl-6-nitroaniline, a key intermediate in various synthetic processes. In the absence of extensive published quantitative solubility data, this document focuses on providing detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of solvents. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling and application of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental workflows, and discuss the critical safety considerations associated with this nitroaromatic compound.

Introduction: Understanding the Significance of this compound and its Solubility

This compound, with the molecular formula C₇H₇ClN₂O₂, is a substituted nitroaniline derivative that serves as a versatile building block in organic synthesis.[1] Its unique molecular structure, featuring a combination of electron-withdrawing and electron-donating groups, makes it a valuable precursor in the synthesis of pharmaceuticals, herbicides, and dyes.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations.

A thorough understanding of the solubility of this compound is paramount for:

-

Optimizing Reaction Conditions: The choice of solvent and reaction temperature is often governed by the solubility of the reactants. Ensuring that this compound is sufficiently dissolved is crucial for achieving optimal reaction rates and yields.

-

Developing Purification Strategies: Techniques such as crystallization, a common method for purifying solid organic compounds, are highly dependent on the differential solubility of the compound and its impurities in various solvents at different temperatures.

-

Formulation Development: In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of its bioavailability.[2] For a drug to be absorbed, it must first be in solution.[2]

-

Predicting Environmental Fate: Understanding the water solubility of a compound is essential for assessing its environmental distribution and potential impact.

Given the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide will equip the reader with the necessary tools to generate this crucial data in-house.

Theoretical Framework: Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound suggests a compound with moderate polarity. The presence of the nitro (-NO₂) and amino (-NH₂) groups allows for hydrogen bonding, which can enhance solubility in polar solvents.[3] Conversely, the aromatic ring and the chloro (-Cl) and methyl (-CH₃) groups contribute to its nonpolar character, suggesting solubility in organic solvents.[3]

Key factors that will influence the solubility of this compound include:

-

Solvent Polarity: A systematic investigation of solubility in a range of solvents with varying polarities (e.g., water, alcohols, ketones, and aromatic hydrocarbons) is recommended.

-

Temperature: The solubility of most solid organic compounds increases with temperature.[3] Quantifying this relationship is crucial for applications like recrystallization.

-

pH: The amino group in this compound is basic and can be protonated in acidic solutions to form a more polar, and likely more water-soluble, salt.

Experimental Determination of Solubility

This section provides detailed protocols for two robust and widely used methods for determining the solubility of a solid organic compound: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the thermodynamic solubility of a compound.[4][5] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporation.[5]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose. The temperature should be carefully controlled and recorded.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.

-

Filter the withdrawn supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or watch glass.[5]

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.[5]

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry for Solubility Determination

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive and rapid method for determining solubility.[6] This technique is particularly well-suited for aromatic compounds like this compound. The method relies on creating a calibration curve of absorbance versus concentration for the compound in a specific solvent and then using this curve to determine the concentration of a saturated solution.[6]

Experimental Protocol:

-

Determination of a Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound of a known concentration in the desired solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-700 nm for aromatic amines) to identify the wavelength at which the compound exhibits maximum absorbance (λmax).[7]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent, with concentrations spanning a range that is expected to bracket the solubility of the compound.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully dilute a known volume of the filtered saturated supernatant with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound.

-

Diagram of the UV-Vis Spectrophotometry Workflow:

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Data Presentation

As you generate solubility data for this compound, it is crucial to present it in a clear and organized manner. A tabular format is highly recommended for easy comparison.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Water | e.g., 25 | e.g., UV-Vis | ||

| e.g., Water | e.g., 50 | e.g., UV-Vis |

Safety and Handling Considerations

This compound is a chemical that requires careful handling. Based on safety data for similar compounds, it is important to be aware of the following potential hazards:

-

Toxicity: Nitroaromatic compounds can be toxic if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation: The compound may cause skin and eye irritation.[9]

-

Environmental Hazards: Care should be taken to prevent release into the environment.

Recommended Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid creating dust when handling the solid material.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9]

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

- 1. Buy this compound | 51123-59-2 [smolecule.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic and Spectrometric Analysis of 3-Chloro-2-methyl-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3-chloro-2-methyl-6-nitroaniline (C₇H₇ClN₂O₂; Molecular Weight: 186.59 g/mol ). Due to the limited availability of public experimental spectral data for this specific molecule, this document focuses on predicted spectral characteristics based on its structure and data from analogous compounds. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its chemical structure, which includes an aniline core substituted with chloro, methyl, and nitro functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 | Doublet | 1H | Aromatic C-H (ortho to nitro group) |

| ~6.8 | Doublet | 1H | Aromatic C-H (meta to nitro group) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | -CH₃ |

Note: The exact chemical shifts are influenced by the solvent used. The aromatic protons are expected to show coupling to each other.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NH₂ |

| ~140 | C-NO₂ |

| ~135 | C-Cl |

| ~128 | C-CH₃ |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~18 | -CH₃ |

Note: The chemical shifts of the aromatic carbons are estimations and can vary based on the electronic effects of the substituents.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3250 | -NH₂ | N-H Stretch (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 2980 - 2850 | -CH₃ | C-H Stretch |

| 1620 - 1580 | Aromatic Ring | C=C Stretch |

| 1550 - 1490 | -NO₂ | N-O Asymmetric Stretch |

| 1360 - 1300 | -NO₂ | N-O Symmetric Stretch |

| 850 - 750 | C-Cl | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 186/188 | [M]⁺ (Molecular Ion) |

| 171/173 | [M-CH₃]⁺ |

| 156/158 | [M-NO]⁺ |

| 140/142 | [M-NO₂]⁺ |

| 105 | [M-NO₂-Cl]⁺ |

Note: The presence of a chlorine atom will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Predicted collision cross-sections have been calculated for various ionization modes, with values of 134.7 Ų for the protonated molecular ion [M+H]⁺, 144.1 Ų for the sodium adduct [M+Na]⁺, and 138.5 Ų for the deprotonated ion [M-H]⁻.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can affect chemical shifts.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific probe and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method for this type of molecule.

Procedure:

-

Sample Introduction:

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The compound will be vaporized and separated from any impurities before entering the mass spectrometer.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2-methyl-6-nitroaniline (CAS No. 51123-59-2), a substituted nitroaniline derivative utilized as a key intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.[1] Due to its potential toxicity, a thorough understanding of its properties and associated risks is imperative for safe laboratory and industrial practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data for related nitroaniline compounds, it is anticipated to be toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to conditions such as methemoglobinemia.[2][3] It is also considered harmful to aquatic life with long-lasting effects.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 51123-59-2 | [1][5] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | Room temperature, under inert atmosphere, kept in a dark place. | [5] |

Experimental Protocols

Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when handling this compound.

| PPE | Specifications | Rationale |

| Gloves | Powder-free nitrile or neoprene gloves meeting ASTM D6978 standards. Double gloving is recommended. | To prevent skin contact and absorption.[6] |

| Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs. | To protect skin and clothing from contamination.[6] |

| Eye & Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and airborne particles.[6] |

| Respiratory Protection | A fit-tested NIOSH-approved N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols. | To prevent inhalation of the substance.[6] |

Weighing and Handling Protocol

Objective: To safely weigh and handle solid this compound.

Methodology:

-

Preparation:

-

Procedure:

-

Don all required PPE as specified in section 3.1.

-

Perform all manipulations of the solid compound within the fume hood.[7]

-

To minimize dust generation, use a tare method:

-

Pre-weigh a sealable container.

-

Inside the fume hood, carefully add the desired amount of this compound to the container.

-

Securely close the container before removing it from the fume hood for final weighing.[7]

-

-

If preparing a solution, add the solvent to the container with the solid inside the fume hood.

-

-

Post-Handling:

-

Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., ethanol) and then decontaminate with soap and water.

-

Dispose of all contaminated disposable materials (weigh boat, bench paper, gloves) as hazardous waste.[9]

-

Thoroughly wash hands and forearms with soap and water after removing PPE.[7]

-

Spill Cleanup Protocol

Objective: To safely manage and decontaminate a spill of this compound.

Methodology:

-

Immediate Actions:

-

Small Spill (Solid):

-

Don appropriate PPE, including respiratory protection.[12]

-

Gently dampen the spilled solid with 60-70% ethanol to prevent dust formation.[13]

-

Carefully sweep the dampened material into a labeled hazardous waste container.[10][13]

-

Use absorbent paper dampened with ethanol to clean the spill area, placing the used paper in the waste container.[13]

-

Wash the contaminated surface with soap and water.[13]

-

-

Large Spill:

-

Evacuate the area immediately.

-

Contact the institution's environmental health and safety department. Do not attempt to clean up a large spill without specialized training.[12]

-

Safety and Handling Diagrams

The following diagrams illustrate key safety and handling workflows.

Caption: General workflow for handling this compound.

Caption: First aid procedures for exposure to this compound.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store in a locked cabinet or an area with restricted access.[8]

-

Segregate from incompatible materials such as strong oxidizing agents and strong reducers.[2]

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Collect waste in designated, sealed, and clearly labeled containers.[12]

-

Halogenated organic waste should be segregated from non-halogenated waste streams for proper disposal, which typically involves incineration.[14][15]

-

Do not discharge into drains or the environment.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. A proactive approach to safety, including comprehensive training and the consistent use of appropriate protective measures, is essential when working with this and other potentially hazardous chemicals.

References

- 1. Buy this compound | 51123-59-2 [smolecule.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Nitroaniline [cdc.gov]

- 3. ohse.ca [ohse.ca]

- 4. achmem.com [achmem.com]

- 5. 51123-59-2|this compound|BLD Pharm [bldpharm.com]

- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 9. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]

- 10. benchchem.com [benchchem.com]

- 11. ipservices.care [ipservices.care]

- 12. benchchem.com [benchchem.com]

- 13. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. bucknell.edu [bucknell.edu]

- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

An In-depth Technical Guide to 3-Chloro-2-methyl-6-nitroaniline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methyl-6-nitroaniline is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique molecular structure, featuring a substituted aniline ring, makes it a valuable building block for complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of the tyrosine kinase inhibitor, dasatinib. Detailed experimental protocols and safety information are also presented to support its practical application in a laboratory setting.

Chemical Properties and Data

This compound, with the CAS number 51123-59-2, is an organic compound typically encountered as an orange crystalline powder.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 51123-59-2 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Appearance | Orange crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Density | Not available |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and splitting patterns would be influenced by the positions of the chloro, methyl, and nitro substituents on the aromatic ring.

-

¹³C NMR: Resonances for the seven carbon atoms, with the chemical shifts of the aromatic carbons being characteristic of the substitution pattern.

-

IR Spectroscopy: Absorption bands corresponding to N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, N=O stretching of the nitro group, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its corresponding aniline derivative, 3-chloro-2-methylaniline, from 6-chloro-2-nitrotoluene. The synthesis of this compound would likely involve the nitration of 3-chloro-2-methylaniline as a final step. A general two-step proposed synthesis is outlined below.

Step 1: Synthesis of 3-Chloro-2-methylaniline from 6-Chloro-2-nitrotoluene

This step involves the reduction of the nitro group of 6-chloro-2-nitrotoluene. A documented method utilizes polysulfides as the reducing agent.

Experimental Protocol:

-

Materials: 6-chloro-2-nitrotoluene, sodium polysulfide (or calcium polysulfide, ammonium polysulfide), an ammonium salt (e.g., ammonium chloride), water.[2]

-

Procedure:

-

Dissolve the polysulfide in water in a reaction vessel equipped with a stirrer and a heating mantle.[2]

-

Add the ammonium salt to the solution and stir.[2]

-

Heat the mixture to a temperature between 30-105°C.[2]

-

Add 6-chloro-2-nitrotoluene dropwise to the heated solution while maintaining the temperature.[2] The molar ratio of 6-chloro-2-nitrotoluene to the ammonium salt and polysulfide is typically in the range of (1-2):(0.4-0.6):(1-2).[2]

-

After the addition is complete, continue the reaction for a specified period.

-

Upon completion, cool the reaction mixture and separate the organic phase.[2]

-

Wash the organic phase with water until it is neutral.[2]

-

Purify the product by vacuum distillation, collecting the fraction at 127-137°C (at 0.1 MPa) to obtain 3-chloro-2-methylaniline.[2]

-

Step 2: Nitration of 3-Chloro-2-methylaniline to yield this compound (Proposed)

This step is a standard electrophilic aromatic substitution reaction. The conditions would need to be carefully controlled to achieve selective nitration at the 6-position.

Proposed Experimental Protocol:

-

Materials: 3-chloro-2-methylaniline, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Dissolve 3-chloro-2-methylaniline in concentrated sulfuric acid at a low temperature (e.g., 0-5°C) in a flask equipped with a stirrer and a dropping funnel.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a set time, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Application as a Chemical Intermediate in Drug Development: The Synthesis of a Dasatinib Precursor

This compound, after reduction to 3-chloro-2-methylaniline, is a crucial starting material for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the production of the tyrosine kinase inhibitor dasatinib.[3][4] Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Experimental Protocol for the Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from 3-chloro-2-methylaniline:

This synthesis involves the reaction of 3-chloro-2-methylaniline with a protected 2-aminothiazole-5-carboxylic acid derivative.

-

Materials: 2-aminothiazole-5-ethyl carboxylate, benzyl chloroformate (Cbz-Cl), sodium bicarbonate, dichloromethane, pyridine, methanesulfonyl chloride, 3-chloro-2-methylaniline (referred to as 2-chloro-6-methylaniline in some literature), aluminum trichloride, anisole.

-

Procedure:

-

Amino Protection: Suspend 2-aminothiazole-5-ethyl carboxylate in dichloromethane and add sodium bicarbonate. Cool the mixture and add benzyl chloroformate dropwise to protect the amino group with a Cbz group.[5]

-

Amidation: The protected and activated carboxyl group of the thiazole derivative is then reacted with 3-chloro-2-methylaniline in pyridine with methanesulfonyl chloride at elevated temperatures (e.g., 80°C) to form the corresponding amide.[5]

-

Deprotection: The Cbz protecting group is removed using aluminum trichloride and anisole to yield the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[5]

-

Experimental Workflow for the Synthesis of a Dasatinib Intermediate

Caption: Synthetic pathway from 6-chloro-2-nitrotoluene to a key dasatinib intermediate.

Other Applications

Beyond its role in pharmaceutical synthesis, this compound and its derivatives are utilized in other industrial sectors:

-

Agrochemicals: It serves as a precursor for the synthesis of certain herbicides.[1]

-

Dyes and Pigments: It is a key component in the production of azo dyes through diazotization and coupling reactions.[1]

Safety Information

General Hazards of Nitroanilines:

-

Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.

-

Environmental Hazard: They can be harmful to aquatic life with long-lasting effects.[6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear respiratory protection.

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]

Logical Relationship of Safety Precautions

Caption: Relationship between the chemical, its hazards, and necessary safety measures.

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its utility in the synthesis of high-value products, particularly in the pharmaceutical sector, underscores the need for a thorough understanding of its properties and reactivity. While detailed experimental data for the compound itself is somewhat limited in publicly accessible literature, this guide provides a consolidated overview based on available information for it and structurally related compounds. Further research into its direct synthesis and detailed characterization would be beneficial for its broader application. Researchers and professionals working with this compound should adhere to strict safety protocols due to the potential hazards associated with nitroaromatic compounds.

References

- 1. Buy this compound | 51123-59-2 [smolecule.com]

- 2. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 5. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Potential Applications of 3-Chloro-2-methyl-6-nitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential synthetic utility of 3-Chloro-2-methyl-6-nitroaniline, a substituted nitroaniline with promising applications as a precursor in the synthesis of high-value organic molecules. While direct literature on this specific isomer is limited, its structural features—a reactive primary amine, a reducible nitro group, and a chlorinated aromatic ring—suggest two primary pathways of significant interest in organic synthesis: the formation of benzimidazole scaffolds and the synthesis of azo dyes. This document provides a detailed overview of these potential applications, complete with illustrative experimental protocols and data derived from closely related analogues.

Core Applications and Synthetic Pathways

The strategic placement of the amino, nitro, methyl, and chloro groups on the benzene ring makes this compound a versatile building block. The primary transformations involve the selective reaction of the amino and nitro functionalities.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding 3-chloro-2-methyl-benzene-1,6-diamine . This resulting ortho-phenylenediamine is a key precursor for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles, which are prevalent in medicinal chemistry.

-

Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt. This intermediate is highly reactive and can undergo azo coupling reactions with electron-rich aromatic compounds to produce a variety of azo dyes, which have widespread industrial applications.

The logical workflow for the utilization of this compound is depicted below:

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents. The synthesis of the benzimidazole core typically involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).

Reaction Pathway: Reduction and Cyclization

The proposed pathway involves a two-step, one-pot synthesis where this compound is first reduced to 3-chloro-2-methyl-benzene-1,6-diamine, which then undergoes cyclization with an aldehyde to form the corresponding 2-substituted benzimidazole.

Experimental Protocol (Illustrative Example)

The following protocol is adapted from the reduction of a structurally similar compound, (2-Chloro-6-nitrophenyl)methanamine, and the general synthesis of benzimidazoles.[1] This protocol is illustrative and would require optimization for the specific substrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 186.60 |

| Iron Powder (<325 mesh) | 55.84 |

| Glacial Acetic Acid | 60.05 |

| Ethanol | 46.07 |

| Substituted Aldehyde (R-CHO) | Varies |

| Sodium Bicarbonate (Saturated Solution) | - |

| Ethyl Acetate | 88.11 |

| Anhydrous Sodium Sulfate | 142.04 |

Procedure:

-

Reduction: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0-5.0 eq) to the suspension.

-

With vigorous stirring, add glacial acetic acid (1.0-2.0 eq) portion-wise.

-

Heat the reaction mixture to 70-90°C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the reduction (disappearance of the starting material), cool the mixture slightly and add the substituted aldehyde (1.1 eq).

-

Continue heating at reflux and monitor the formation of the benzimidazole product by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Representative)

The following table summarizes representative yields for the synthesis of benzimidazoles from various o-phenylenediamines and aldehydes under different catalytic conditions.

| o-Phenylenediamine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite, THF, 25°C | 80 | [2] |

| o-Phenylenediamine | Benzaldehyde | Lanthanum chloride, Acetonitrile, RT | 92 | [3] |

| o-Phenylenediamine | 3,4,5-Trimethoxybenzaldehyde | Lanthanum chloride, Acetonitrile, RT | 90 | [3] |

| o-Phenylenediamine | 4-Nitrobenzaldehyde | Nickel Acetate, CHCl₃, RT | 85 | [4] |

Synthesis of Azo Dyes

Azo dyes are the largest class of synthetic colorants, used extensively in the textile, printing, and food industries. Their synthesis is based on the diazotization of a primary aromatic amine followed by an azo coupling reaction.

Reaction Pathway: Diazotization and Azo Coupling

This compound can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5°C). The resulting diazonium salt is a potent electrophile that readily reacts with electron-rich coupling components, such as phenols or anilines, to form the corresponding azo dye.

Experimental Protocol (Illustrative Example)

The following protocol is a general procedure for the synthesis of azo dyes and is based on the diazotization of similar chloro-nitroanilines.[5] This protocol is illustrative and requires optimization for the specific substrates.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 186.60 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl, 37%) | 36.46 |

| Coupling Component (e.g., Phenol) | 94.11 |

| Sodium Hydroxide | 40.00 |

| Deionized Water | 18.02 |

Procedure:

-

Diazotization: In a 250 mL beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5°C. The reaction is exothermic.

-

Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be used immediately.

-

Azo Coupling: In a separate 400 mL beaker, dissolve the coupling component (e.g., phenol, 1.0 eq) in an aqueous solution of sodium hydroxide (to form the phenoxide).

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Work-up: Isolate the azo dye by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted salts.

-

The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative)

The table below presents data for an azo dye synthesis using 2-chloro-4-nitroaniline, demonstrating typical reaction parameters and outcomes.

| Diazo Component | Coupling Component | Reaction Conditions | Yield (%) | Reference |

| 2-Chloro-4-nitroaniline | N-(2-cyanoethyl)-N-ethyl m-toluidine | HCl, NaNO₂, 0-5°C | High | [5] |

| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | HCl, NaNO₂, 0-5°C | >95 | [6] |

| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | HCl, NaNO₂, 0-5°C | 100 | [6] |

Conclusion

This compound is a promising chemical intermediate with significant potential in the synthesis of complex organic molecules. Its bifunctional nature allows for two primary synthetic routes: the formation of benzimidazoles via reduction and cyclization, and the synthesis of azo dyes through diazotization and coupling. While specific experimental data for this isomer is not widely available, established protocols for analogous compounds provide a solid foundation for its application in research and development. The methodologies and data presented in this guide offer a starting point for chemists to explore the synthetic utility of this versatile building block in the creation of novel pharmaceuticals, agrochemicals, and industrial dyes. Further research into the specific reaction conditions and substrate scope for this compound is warranted to fully realize its potential in organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]